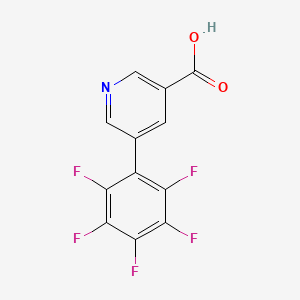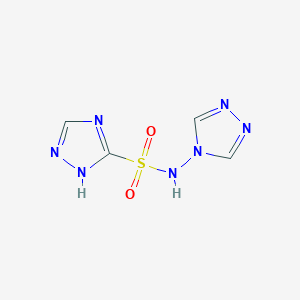
N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide is a heterocyclic compound that contains two 1,2,4-triazole rings and a sulfonamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole rings imparts unique chemical properties, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide typically involves the reaction of 4-amino-1,2,4-triazole with sulfonyl chloride derivatives under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which then cyclizes to form the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the development of coordination polymers and metal-organic frameworks with unique luminescent and catalytic properties.
Mechanism of Action
The mechanism of action of N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole rings can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt essential biological processes in microorganisms or cancer cells, leading to their death or inhibition of growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties but lacking the sulfonamide group.
4-Amino-1,2,4-triazole: A precursor in the synthesis of N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide with applications in agriculture as a herbicide.
Sulfonamide Derivatives: Compounds containing the sulfonamide group with various biological activities.
Uniqueness
This compound is unique due to the presence of both triazole rings and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C4H5N7O2S |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
N-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-sulfonamide |
InChI |
InChI=1S/C4H5N7O2S/c12-14(13,4-5-1-6-9-4)10-11-2-7-8-3-11/h1-3,10H,(H,5,6,9) |
InChI Key |
CDXCJNASNGXIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)S(=O)(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


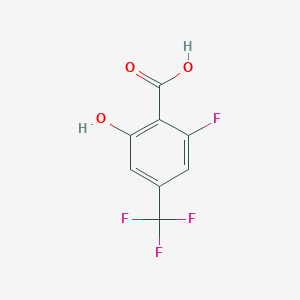
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)
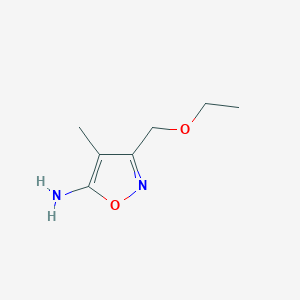
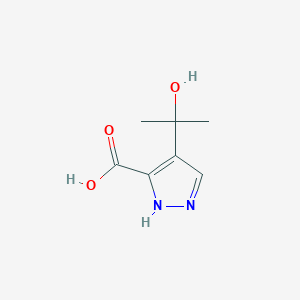
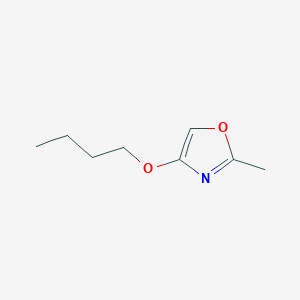
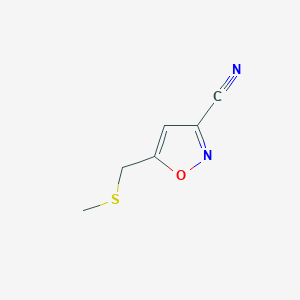
![1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206340.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15206344.png)
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)

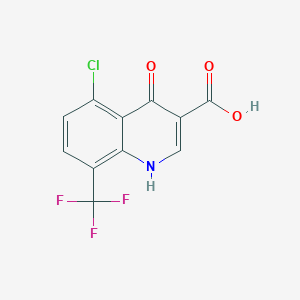
![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
